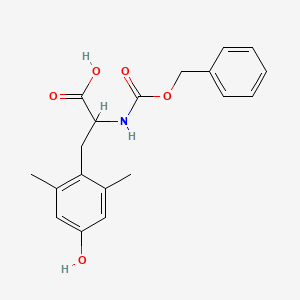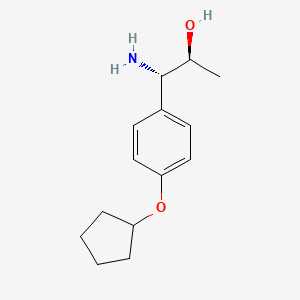
4,6-Dibromo-3-hydroxypicolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dibromo-3-hydroxypicolinic acid is a halogenated derivative of picolinic acid It belongs to the class of picolinic acid derivatives and is characterized by the presence of two bromine atoms at the 4th and 6th positions and a hydroxyl group at the 3rd position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,6-Dibromo-3-hydroxypicolinic acid can be synthesized through a series of chemical reactions starting from furfural. The synthetic route involves the following steps :
Cyano-amination: Furfural is reacted with a cyanide source and an ammonium source in the presence of a solvent.
Amine Salt Formation: The resulting product undergoes amine salt formation.
Bromination-Rearrangement: The amine salt is then subjected to bromination and rearrangement to yield 4,6-dibromo-3-hydroxypicolinonitrile.
Nitrile Hydrolysis: The nitrile group is hydrolyzed to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned chemical steps. The process is optimized for yield and purity, ensuring that the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dibromo-3-hydroxypicolinic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atoms can be reduced to form less halogenated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or ammonia (NH₃).
Major Products
Oxidation: Oxidized derivatives such as 4,6-dibromo-3-pyridinecarboxaldehyde.
Reduction: Reduced derivatives with fewer bromine atoms.
Substitution: Substituted derivatives with various functional groups replacing the bromine atoms.
Wissenschaftliche Forschungsanwendungen
4,6-Dibromo-3-hydroxypicolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4,6-dibromo-3-hydroxypicolinic acid involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their biological availability. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Picolinic Acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
Nicotinic Acid: An isomer of picolinic acid with the carboxyl group at the 3-position.
Isonicotinic Acid: An isomer with the carboxyl group at the 4-position.
Uniqueness
4,6-Dibromo-3-hydroxypicolinic acid is unique due to the presence of bromine atoms at the 4th and 6th positions and a hydroxyl group at the 3rd position. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
IUPAC Name |
4,6-dibromo-3-hydroxypyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO3/c7-2-1-3(8)9-4(5(2)10)6(11)12/h1,10H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWAGONEJKBWSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Br)C(=O)O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
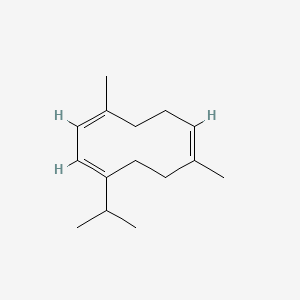

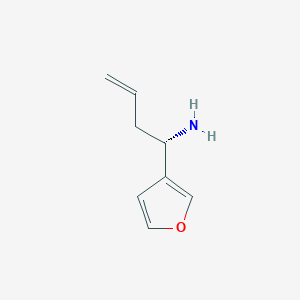
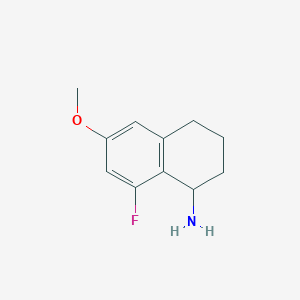
![5H,6H,7H-pyrrolo[3,4-b]pyridin-2-amine](/img/structure/B13032154.png)


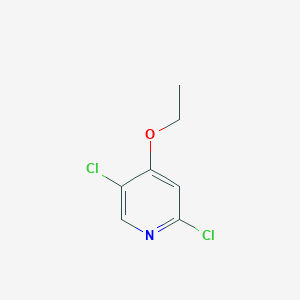

![4-(2-Bromo-5-(2-methoxyethoxy)benzyl)-1-(2-(7-chloro-2,3-dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperidine](/img/structure/B13032199.png)

